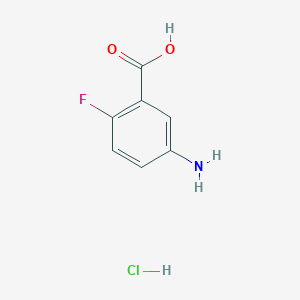

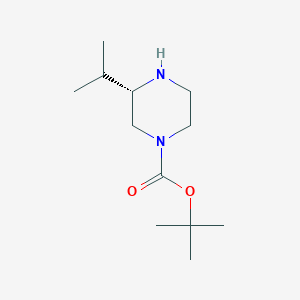

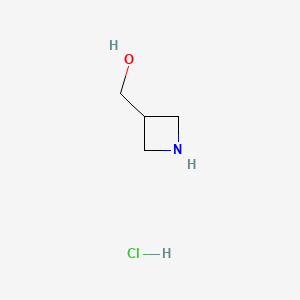

1-(噻吩-2-基甲基)哌啶-3-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves several key steps, including Michael addition, Grignard reactions, and reductive amination. For instance, a novel quinolinone derivative with a piperidinylmethyl moiety was synthesized using Michael addition of a secondary amine to an unsaturated carbonyl compound . Another example is the synthesis of 3-Methyl-1-[2-(1-piperidiny) phenyl]-butyl amine, an intermediate for the diabetes medication Repaglinide, which involved a Grignard reaction followed by oxidation, piperidine substitution, oximation, and reduction . These methods highlight the versatility of piperidine in chemical synthesis.

Molecular Structure Analysis

The molecular structure and conformation of these compounds have been studied using X-ray crystallography and density functional theory (DFT). For example, the crystal structure of a piperidinylmethyl-quinolinone derivative was confirmed by X-ray study, and its conformation was analyzed using DFT methods . These studies provide insights into the three-dimensional arrangement of atoms within the molecule and the potential for intermolecular interactions.

Chemical Reactions Analysis

The reactivity of piperidine and thiophene derivatives has been explored in various chemical reactions. For instance, benzo[b]thiophen dioxides were shown to undergo ring opening to form amides with piperidine . Additionally, the synthesis of a series of piperidine-modified analogues of methyl phenyl acetate involved alkylation and reductive amination . These reactions demonstrate the chemical versatility of piperidine and thiophene moieties in forming new bonds and structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds have been characterized using spectroscopic methods and quantum chemical calculations. For example, the NMR chemical shift values and vibrational wavenumbers of a piperidinylmethyl-quinolinone derivative were in good agreement with experimental data, and its electronic absorption spectrum was predicted and found to agree with the experimental one . The thermodynamic properties of these molecules have also been investigated using theoretical calculations, providing valuable information about their stability and reactivity .

科学研究应用

合成和化学反应

1-(噻吩-2-基甲基)哌啶-3-胺参与了各种合成和化学反应过程。格罗诺维茨等人(1994 年)的一项研究Gronowitz et al. (1994)证明了它在胺诱导的硅代噻吩 1,1-二氧化物开环反应中用于制备硅代二烯中的应用。同样,卢克维奇等人(2000 年)研究了仲胺对各种噻吩 1,1-二氧化物的亲核加成,强调了 1-(噻吩-2-基甲基)哌啶-3-胺在这些反应中的作用。

抗癌活性

该化合物已被评估其抗癌活性。库马尔等人(2013 年)在题为“哌嗪-2,6-二酮和 4-(1H-吲哚-2-羰基)哌嗪-2,6-二酮衍生物的有效合成及其抗癌活性评估”的研究中,包括了密切相关的化合物噻吩-2-基甲胺,以合成具有显着抗癌特性的哌嗪-2,6-二酮衍生物(Kumar et al., 2013)。

分子结构分析

在晶体学和分子结构分析领域,该化合物已被用于研究各种分子相互作用。弗拉贝尔等人(2014 年)探索了 6-氧代哌啶-2-羧酸衍生物(包括 1-(噻吩-2-基甲基)哌啶-2-羧酸)的电子结构和新合成。他们的研究揭示了这些化合物中氢键和弱 C-H...O 相互作用的见解(Vrabel et al., 2014)。

药物合成

在药物合成中,该化合物用作中间体或反应物。例如,刘等人(2011 年)讨论了 3-甲基-1-[2-(1-哌啶基)苯基]-丁胺的合成,这是合成瑞格列奈(一种糖尿病药物)的重要中间体,其中 1-(噻吩-2-基甲基)哌啶-3-胺可能是一个相关的化合物或中间体(Liu et al., 2011)。

未来方向

Piperidine derivatives, including 1-(Thiophen-2-ylmethyl)piperidin-3-amine, are gaining increasing attention in the scientific community due to their potential applications in various fields of research and industry. They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research will likely continue to explore the synthesis, properties, and applications of these compounds .

属性

IUPAC Name |

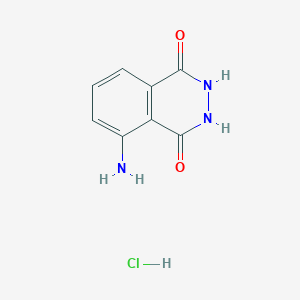

1-(thiophen-2-ylmethyl)piperidin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2S/c11-9-3-1-5-12(7-9)8-10-4-2-6-13-10/h2,4,6,9H,1,3,5,7-8,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCTGZMSIPDXPBS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=CS2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Thiophen-2-ylmethyl)piperidin-3-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(4-Propoxyphenyl)propyl]amine hydrochloride](/img/structure/B1292695.png)

![4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid](/img/structure/B1292710.png)